molecular formula C12H17N5O3 B279617 2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine

2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B279617
M. Wt: 279.3 g/mol
InChI Key: JSGCLEOWYMHNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications.

Mechanism of Action

The mechanism of action of 2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway. Additionally, it has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its potent biological activity. This makes it a valuable tool for studying various cellular processes and developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine. One potential direction is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in various applications.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its potent biological activity and potential for the development of new drugs make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine involves the reaction of 4-nitro-1-methyl-1H-pyrazole-5-carboxylic acid with octahydropyrrolo[1,2-a]pyrazine in the presence of a suitable coupling agent. The reaction is carried out under appropriate conditions to obtain the desired product in good yield and purity.

Scientific Research Applications

2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential as a novel anticancer agent due to its ability to induce apoptosis in cancer cells.

Properties

Molecular Formula

C12H17N5O3

Molecular Weight

279.3 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2-methyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C12H17N5O3/c1-14-11(10(7-13-14)17(19)20)12(18)16-6-5-15-4-2-3-9(15)8-16/h7,9H,2-6,8H2,1H3

InChI Key

JSGCLEOWYMHNLJ-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CCN3CCCC3C2

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CCN3CCCC3C2

Origin of Product

United States

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